7-Benzyl-6-chloro-7H-purine
Overview
Description
7-Benzyl-6-chloro-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are fundamental components of nucleic acids, such as DNA and RNA, and play crucial roles in various biological processes. The compound this compound is characterized by the presence of a benzyl group attached to the seventh position and a chlorine atom at the sixth position of the purine ring.
Mechanism of Action
Target of Action
Purine derivatives are known to play a crucial role in numerous disease conditions . They are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Mode of Action
It is known that purine derivatives can exert their effects through various mechanisms, such as acting as gaba a receptor positive allosteric modulators .
Biochemical Pathways
Purine derivatives are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .
Result of Action
It is known that purine derivatives can have various effects, such as acting as gaba a receptor positive allosteric modulators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Benzyl-6-chloro-7H-purine typically involves the reaction of 6-chloropurine with benzyl amine. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as n-butanol. The reaction mixture is heated to a temperature of around 110°C for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Benzyl-6-chloro-7H-purine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom at the sixth position can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The benzyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or potassium permanganate, are used under controlled conditions.
Reduction Reactions: Reducing agents, such as sodium borohydride or lithium aluminum hydride, are employed.
Major Products Formed
The major products formed from these reactions include various substituted purines, oxidized derivatives, and cyclized compounds, each with unique chemical and biological properties.
Scientific Research Applications
7-Benzyl-6-chloro-7H-purine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: A closely related compound with a chlorine atom at the sixth position but lacking the benzyl group.
7-Benzylpurine: Similar to 7-Benzyl-6-chloro-7H-purine but without the chlorine atom at the sixth position.
Uniqueness
This compound is unique due to the presence of both the benzyl group and the chlorine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
IUPAC Name |
7-benzyl-6-chloropurine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4/c13-11-10-12(15-7-14-11)16-8-17(10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJVQOWYMWBZNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=NC=N3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282398 | |
Record name | 7-Benzyl-6-chloro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1928-77-4 | |
Record name | 1928-77-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Benzyl-6-chloro-7H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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